molecular formula C19H13FN4O2S B2625643 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891097-51-1

6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2625643
M. Wt: 380.4
InChI Key: GLLBVKACNSJKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H13FN4O2S and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Compounds within this chemical family, including triazolopyridazines and their derivatives, have been synthesized and evaluated for various biological activities. For example, derivatives have shown promise in medicinal chemistry due to significant pharmaceutical importance, highlighted by their synthesis and structure analysis through techniques such as Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand intermolecular interactions (Sallam et al., 2021).

Antiproliferative Activities

A small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared and tested for antiproliferative activity, indicating their potential in inhibiting the proliferation of endothelial and tumor cells. This underscores the therapeutic potential of these compounds in cancer treatment, highlighting the importance of structural modification to achieve desired biological activities (Ilić et al., 2011).

Anti-diabetic Drug Development

Research on triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, identifying several compounds with excellent antioxidant and insulinotropic activity. This suggests the relevance of such compounds in developing anti-diabetic medications, demonstrating the critical role of chemical synthesis in addressing health issues (Bindu et al., 2019).

Antibacterial and Antifungal Activities

Several derivatives within this chemical class have been synthesized and showed good antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This underscores the potential of triazolopyridazine derivatives as candidates for developing new antimicrobial agents (Nayak & Poojary, 2020).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-14-3-1-2-12(8-14)10-27-19-22-21-18-7-5-15(23-24(18)19)13-4-6-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLBVKACNSJKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.